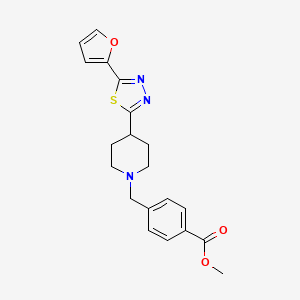

4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

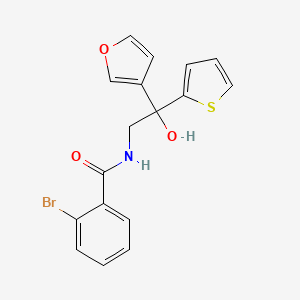

“4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1478425-38-5 . It has a molecular weight of 196.21 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC Name of the compound is 4-(1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-carboxylic acid . The InChI Code is 1S/C9H12N2O3/c12-8(13)9(2-5-14-6-3-9)7-1-4-10-11-7/h1,4H,2-3,5-6H2,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 196.21 .科学研究应用

Heterocyclic Compound Synthesis and Biological Activities

4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid falls within the category of pyrazole carboxylic acid derivatives, which are notable for their broad range of biological activities. These compounds are pivotal in organic chemistry due to their versatile synthetic applicability and significant biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This mini-review aims to provide an overview of the synthesis of pyrazole carboxylic acid derivatives and their biological applications, showcasing their importance in medicinal chemistry (Cetin, 2020).

Role in Heterocyclic Compounds Synthesis

The reactivity of derivatives related to pyrazole, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlights their value as building blocks for synthesizing various heterocyclic compounds. These compounds serve as precursors for crafting heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, underlining their utility in organic synthesis and dye production. This comprehensive review focuses on the preparation, reactivity, and application of these derivatives in generating a wide array of heterocyclic compounds and dyes, emphasizing their significance in synthetic chemistry and materials science (Gomaa & Ali, 2020).

Biotechnological Production Routes

Exploring biotechnological routes for producing valuable chemicals from biomass, such as lactic acid, underscores the potential of using derivatives like 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid as precursors or intermediates. Lactic acid, a significant hydroxycarboxylic acid derived from biomass fermentation, serves as a key feedstock for green chemistry, enabling the production of chemicals like pyruvic acid, acrylic acid, and lactate ester. This review article highlights the advancements in producing these chemicals from lactic acid via biotechnological routes, suggesting a shift towards more sustainable chemical production processes (Gao, Ma, & Xu, 2011).

Synthesis and Pharmacological Properties

The comprehensive review on pyrazole and its pharmacological properties provides an in-depth analysis of the heterocyclic chemistry of pyrazoles, including 4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid derivatives. Pyrazole's significance in pharmaceutical compounds and drugs is highlighted, with a focus on its basic and unsaturated nature due to the presence of double bonds. This review covers the structure, chemical properties, nomenclature, synthetic approaches, and biological activities of pyrazole derivatives, offering valuable insights for future medicinal and pharmaceutical research (Bhattacharya et al., 2022).

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

4-(1H-pyrazol-5-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-8(13)9(2-5-14-6-3-9)7-1-4-10-11-7/h1,4H,2-3,5-6H2,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZDNZHHLFRLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Pyrazol-5-yl)oxane-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)

![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)

![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)

![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)